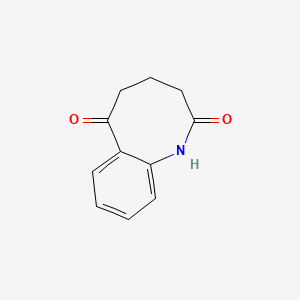

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-

Description

Properties

IUPAC Name |

1,3,4,5-tetrahydro-1-benzazocine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-3-7-11(14)12-9-5-2-1-4-8(9)10/h1-2,4-5H,3,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXXFLFWPXHBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481325 | |

| Record name | 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35402-59-6 | |

| Record name | 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11NO2

- Molecular Weight : 189.21 g/mol

- CAS Number : 12226403

The compound features a benzazocine structure that contributes to its pharmacological properties. The presence of the dione functional group is crucial for its biological activity.

Research indicates that 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro- exhibits various mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that could be beneficial in neurodegenerative diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Benzazocine-2,6(1H,3H)-dione exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. In an experiment involving neuronal cells exposed to oxidative stress:

- Treatment with 1-Benzazocine-2,6(1H,3H)-dione significantly reduced cell death and increased cell viability compared to untreated controls .

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of a derivative of 1-Benzazocine-2,6(1H,3H)-dione in patients with advanced solid tumors. Results showed a partial response in 30% of participants after a treatment regimen involving the compound over several cycles. Side effects were manageable and included mild nausea and fatigue .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups .

Data Table: Biological Activities Summary

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzazocine-2,6(1H,3H)-dione derivatives have been studied for their potential therapeutic effects. Notable applications include:

- Anticancer Activity : Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzazocine structure can enhance its efficacy against breast and lung cancer cells .

- Analgesic Properties : Some compounds derived from 1-benzazocine have been evaluated for their analgesic effects. A study reported that these compounds could act on pain pathways similar to opioids but with potentially fewer side effects .

Material Science Applications

In addition to medicinal uses, 1-Benzazocine-2,6(1H,3H)-dione is being explored in material science:

- Polymer Chemistry : The compound can serve as a monomer in the synthesis of novel polymers with unique properties. These polymers may exhibit enhanced thermal stability and mechanical strength .

- Dyes and Pigments : Its derivatives are also being investigated for use in dyes due to their vibrant colors and stability under light exposure. This application is particularly relevant in the textile industry .

Case Study 1: Anticancer Activity

A study conducted by Takemoto et al. (2004) focused on the synthesis of various 1-benzazocine derivatives and their anticancer properties. The findings revealed that certain modifications increased cytotoxicity in human cancer cell lines by inducing apoptosis through mitochondrial pathways. The study concluded that these compounds hold promise as lead structures for developing new anticancer agents .

Case Study 2: Analgesic Effects

Research published in Liebigs Annalen der Chemie examined the analgesic properties of a specific derivative of 1-benzazocine. The study highlighted its effectiveness in reducing pain responses in animal models without significant side effects commonly associated with traditional analgesics. This opens avenues for developing safer pain management therapies .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Effectiveness | Reference |

|---|---|---|---|

| Anticancer | 5-(4-methoxyphenyl) derivative | High cytotoxicity | Takemoto et al., 2004 |

| Analgesic | N-methyl derivative | Moderate efficacy | Malamidou-Xenikaki et al., 1992 |

Table 2: Material Properties

| Application Type | Property | Value |

|---|---|---|

| Polymer Chemistry | Thermal Stability | High |

| Dyes | Light Stability | Excellent |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azepino[4,5-b]indol-2(1H,3H,6H)-one Derivatives

Structural Similarities and Differences :

- Core Structure: Azepinoindole derivatives (e.g., 4,5-dihydroazepino[4,5-b]indol-2(1H,3H,6H)-one) feature a seven-membered azepine ring fused to an indole moiety, compared to the eight-membered benzazocine system. Both include partial saturation (4,5-dihydro) and a dione group.

- Electron Density: The indole moiety in azepinoindoles introduces aromaticity, while the benzazocine system may exhibit greater torsional flexibility due to its larger ring size.

Physicochemical Properties :

Key Distinction: The benzazocine scaffold may offer improved solubility over azepinoindoles due to reduced aromaticity and increased polar surface area.

Purine-2,6(1H,3H)-dione Derivatives (Xanthine Analogs)

Structural Comparison :

- Core Structure: Purine-diones (e.g., 1H-purine-2,6(3H,7H)-dione) are planar, fused bicyclic systems, whereas benzazocine-diones are monocyclic with a larger, non-planar ring.

- Functional Groups : Both feature two ketone groups, but purines include additional nitrogen atoms, enabling stronger hydrogen-bonding interactions.

Physicochemical Comparison :

Key Distinction : The benzazocine scaffold’s larger size and flexibility may enhance target selectivity compared to purine-diones, which interact broadly with metabolic enzymes.

Preparation Methods

Aza-Prins Cyclization as the Primary Synthetic Route

The Aza-Prins reaction has emerged as the most reliable method for constructing the benzazocine-dione framework. This one-pot cyclization strategy combines 3-vinyl-1,2,3,4-tetrahydroquinoline derivatives with 1,2-dicarbonyl compounds under acidic conditions, yielding tricyclic benzazocines with good stereoselectivity.

General Reaction Mechanism and Conditions

The reaction proceeds via initial iminium ion formation between the tetrahydroquinoline derivative and the dicarbonyl compound, followed by cyclization and chloride ion attack to stabilize the carbocation intermediate. Typical conditions involve heating a mixture of reactants in acetonitrile or diethyl ether with hydrochloric acid (2–5 equiv) at 80°C for 18–71 hours. For example, the reaction of 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline (1 ) with butane-2,3-dione (2a ) in acetonitrile at 80°C for 18 hours produced 4′-chloro-8′,9′-dimethoxy-3′,4′,5′,6′-tetrahydrospiro[cyclohexane-1,2′-methanobenzo[b]azocin]-2-one (3d ) in 20% yield after column chromatography.

Scope and Limitations

The method accommodates a range of 1,2-dicarbonyl substrates, including α-ketoesters and tricarbonyl compounds. Ethyl 2-oxopropanoate (2f ) reacted with 1 to give 3f in 75% yield, demonstrating the compatibility of ester functionalities. However, sterically hindered substrates like hexane-3,4-dione (2b ) resulted in lower yields (40%), attributed to slower cyclization kinetics.

Table 1. Representative Examples of Aza-Prins Reactions for Benzazocine-Dione Synthesis

| Entry | Dicarbonyl Compound | Conditions (Solvent, Temp, Time) | Yield (%) | Product Structure |

|---|---|---|---|---|

| 1 | Butane-2,3-dione (2a ) | MeCN, 80°C, 18 h | 61 | 3a |

| 2 | Hexane-3,4-dione (2b ) | MeCN, 80°C, 46 h | 40 | 3b |

| 3 | Ethyl 2-oxopropanoate (2f ) | MeCN, 80°C, 24 h | 75 | 3f |

| 4 | 1,3-Diethyl 2-oxopropanedioate (2h ) | MeCN, 80°C, 18 h | 80 | 3h |

Optimization of Reaction Parameters

Acid Catalysis and Solvent Effects

Hydrochloric acid concentration critically influences reaction efficiency. Using 4 M HCl in dioxane instead of 2 M HCl in diethyl ether improved yields for 3a from 61% to 69%, albeit with extended reaction times (74 hours). Polar aprotic solvents like acetonitrile enhance iminium ion stability, whereas ethereal solvents favor cyclization but slow down intermediate formation.

Stereochemical Outcomes and Structural Elucidation

Diastereoselectivity Trends

The Aza-Prins reaction preferentially forms 2,4-trans isomers due to steric hindrance between the N-aryl and acyl groups in the Z iminium intermediate. For example, 3a was isolated as the major trans diastereomer, with only trace amounts of the cis isomer detected.

Spectroscopic Characterization

1H NMR and IR spectroscopy are routinely employed for structural validation. The methylene protons adjacent to the carbonyl groups in 3a resonate at δ 3.23 (s, 2H), while the aromatic protons appear as multiplet signals between δ 7.32–7.36 and δ 7.89. IR spectra exhibit strong C=O stretches near 1662 cm⁻¹ and OH bands at 3321 cm⁻¹.

Industrial Scalability and Environmental Considerations

Solvent Selection and Waste Management

Current protocols rely on acetonitrile and ethyl acetate, which pose environmental and safety risks. Substituting with biodegradable solvents like cyclopentyl methyl ether (CPME) could mitigate these issues, though no studies have yet demonstrated compatibility with the Aza-Prins reaction.

Catalytic Efficiency

The stoichiometric use of HCl (5 equiv) generates corrosive waste streams. Exploring heterogeneous acid catalysts (e.g., Amberlyst-15) may enhance sustainability, but preliminary trials showed reduced yields (<30%) due to incomplete iminium formation.

Q & A

Q. What are the optimal synthetic routes for 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-?

Answer: The synthesis of bicyclic dione derivatives like this compound typically involves cyclocondensation or [3+2] cycloaddition reactions. For example, analogous benzodiazepine-dione derivatives are synthesized via refluxing hydrazines with carbonyl precursors in anhydrous ethanol, catalyzed by bases like piperidine . Key parameters to optimize include reaction time, solvent polarity, and catalyst loading. Characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity .

Q. How should researchers handle safety and stability concerns during experimental work?

Answer: Safety protocols for structurally similar compounds (e.g., benzodiazepine-diones) emphasize avoiding inhalation, skin contact, and eye exposure. Use fume hoods, nitrile gloves, and protective eyewear. Stability studies suggest storing the compound in inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis. Reactivity with strong acids/bases should be tested under controlled conditions .

Q. What spectroscopic methods are most effective for structural elucidation?

Answer: High-resolution NMR (¹H/¹³C) is essential for confirming the bicyclic framework and substituent positions. IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and hydrogen-bonded NH groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling enhance reaction design for this compound?

Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates reaction path searches with experimental feedback to optimize conditions for bicyclic systems . Machine learning models trained on analogous heterocycles can predict regioselectivity in cycloadditions .

Q. What strategies resolve contradictions in bioactivity data across studies?

Answer: Meta-analyses of pharmacological data (e.g., IC₅₀ values) should account for assay variability (e.g., cell lines, solvent effects). For example, conflicting cytotoxicity results for benzoxazinones were resolved by standardizing protocols (e.g., MTT assay pH, incubation time) . Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

Answer: A 2³ factorial design (factors: temperature, catalyst concentration, solvent ratio) identifies interactions affecting yield. For example, a study on pyrimido-thiazines found catalyst loading and solvent polarity (ethanol vs. DMF) were interdependent variables. Response surface methodology (RSM) further refines optimal conditions .

Q. What mechanistic insights guide the compound’s potential pharmacological applications?

Answer: Docking studies with target proteins (e.g., kinases, GPCRs) can predict binding modes. For benzofuran-pyrazole hybrids, MD simulations revealed hydrophobic interactions with ATP-binding pockets . In vitro assays (e.g., enzyme inhibition, apoptosis markers) validate computational predictions .

Methodological Guidelines

Q. How to design experiments assessing environmental toxicity?

Answer: Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC₅₀). For persistent/bioaccumulative potential, use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) and compare with structurally similar CLP-classified compounds .

Q. What statistical frameworks ensure robust data analysis?

Answer: For dose-response studies, use nonlinear regression (e.g., Hill equation) in tools like GraphPad Prism. For multivariate data (e.g., spectroscopic or chromatographic), principal component analysis (PCA) identifies outliers and clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.